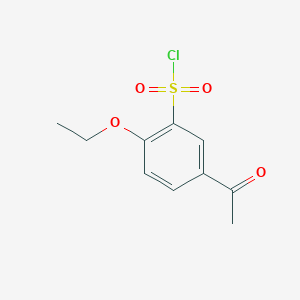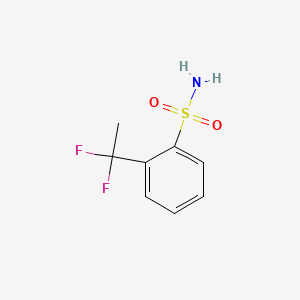![molecular formula C9H10BClO2 B15307320 6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15307320.png)
6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL is a boron-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxaborole derivatives.
Reduction: Reduction reactions can modify the boron center, leading to different boron-containing products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly basic pH.
Major Products
The major products formed from these reactions include various substituted oxaboroles, which can have different functional groups attached to the boron or aromatic ring, leading to a wide range of chemical and physical properties.
Scientific Research Applications
6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL involves its interaction with specific molecular targets, such as phosphodiesterase enzymes. The boron atom in the compound forms a covalent bond with the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of inflammatory cytokines . This mechanism is particularly relevant in the treatment of inflammatory skin conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL include:
Crisaborole: Another boron-containing compound used as a phosphodiesterase inhibitor for treating skin conditions.
Benzo[C][1,2,5]oxadiazoles: These compounds have similar structural features and are known for their pharmacological activities, including anticancer potential.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical properties and biological activities. The presence of the chlorine atom and the dimethyl groups on the aromatic ring enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H10BClO2 |
|---|---|
Molecular Weight |
196.44 g/mol |
IUPAC Name |
6-chloro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole |
InChI |
InChI=1S/C9H10BClO2/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9/h3-5,12H,1-2H3 |
InChI Key |
CCQFTJYCICJPSM-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC(=C2)Cl)C(O1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




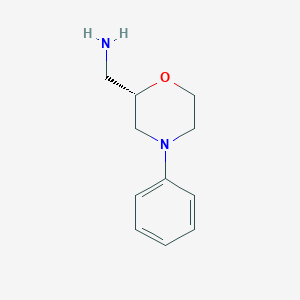
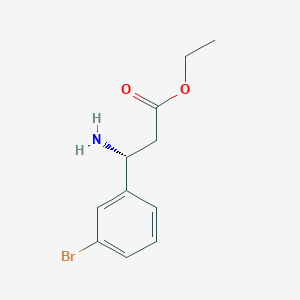
![Methyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B15307263.png)

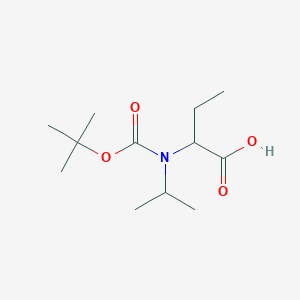
![Methyl 2-[(1-aminocyclopropyl)formamido]acetate](/img/structure/B15307297.png)


